molecular formula C10H13O3P B14300109 Methyl (1-oxopropan-2-yl)phenylphosphinate CAS No. 113713-75-0

Methyl (1-oxopropan-2-yl)phenylphosphinate

Cat. No.: B14300109
CAS No.: 113713-75-0
M. Wt: 212.18 g/mol
InChI Key: WLXZPWCXRYSADM-UHFFFAOYSA-N
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Description

Methyl (1-oxopropan-2-yl)phenylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a phenyl ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxopropan-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl 2-bromopropionate under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphinate group displaces the bromide ion.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl (1-oxopropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl (1-oxopropan-2-yl)phenylphosphinate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (1-oxopropan-2-yl)phenylphosphinate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    Phenylphosphinic Acid: Similar structure but lacks the methyl ester group.

    Methyl Phenylphosphinate: Similar but without the oxopropan-2-yl group.

    Phenylphosphine Oxide: Oxidized form of phenylphosphinic acid.

Uniqueness: Methyl (1-oxopropan-2-yl)phenylphosphinate is unique due to the presence of both the phosphinate and oxopropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

113713-75-0

Molecular Formula

C10H13O3P

Molecular Weight

212.18 g/mol

IUPAC Name

2-[methoxy(phenyl)phosphoryl]propanal

InChI

InChI=1S/C10H13O3P/c1-9(8-11)14(12,13-2)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

WLXZPWCXRYSADM-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)P(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

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